molecular formula C21H17FN4O3S B2772495 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 573707-28-5

4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2772495
CAS No.: 573707-28-5
M. Wt: 424.45
InChI Key: GBQUWPWOQMMSRQ-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C21H17FN4O3S This compound is notable for its unique structure, which includes a quinoxaline core, a fluorine atom, and a benzenesulfonamide group

Preparation Methods

The synthesis of 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial production methods for this compound may involve optimizing the reaction conditions to scale up the process while maintaining product purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, modulating their activity. The fluorine atom and benzenesulfonamide group contribute to the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide include other quinoxaline derivatives and sulfonamide-containing molecules. Some examples are:

    4-fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide: Similar structure but with a different methoxy group position.

    Quinoxaline-2-carboxamide: Another quinoxaline derivative with different functional groups.

    Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide group but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-29-19-9-5-4-8-18(19)25-20-21(24-17-7-3-2-6-16(17)23-20)26-30(27,28)15-12-10-14(22)11-13-15/h2-13H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQUWPWOQMMSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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